molecular formula C24H23ClN2O3 B11945543 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide CAS No. 478290-91-4

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide

Cat. No.: B11945543
CAS No.: 478290-91-4
M. Wt: 422.9 g/mol
InChI Key: AIABYWGZFFIKAN-CVKSISIWSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide is a complex organic compound with the molecular formula C23H23ClN2O3 This compound is known for its unique structural features, which include a chlorobenzyl group, an ethoxy group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzyl chloride and 3-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-methylbenzohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and reactivity.

Properties

CAS No.

478290-91-4

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C24H23ClN2O3/c1-3-29-23-14-19(15-26-27-24(28)21-7-5-4-6-17(21)2)10-13-22(23)30-16-18-8-11-20(25)12-9-18/h4-15H,3,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

AIABYWGZFFIKAN-CVKSISIWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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